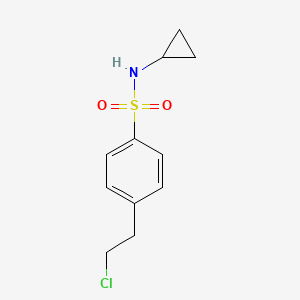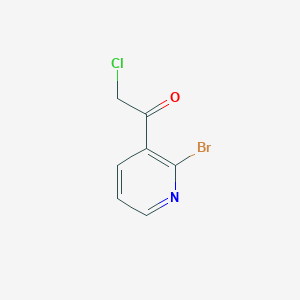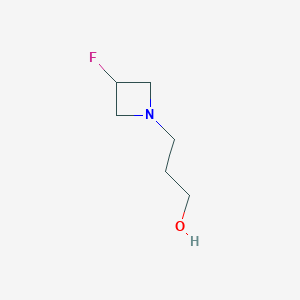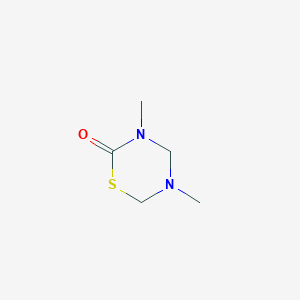![molecular formula C13H10ClNO3 B12448293 (3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12448293.png)
(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyran ring substituted with a chlorophenyl group and an amino methylene group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE typically involves the condensation of 4-chloroaniline with 6-methyl-2,4-pyrandione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学研究应用
(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and medicine. Additionally, its structure allows for diverse chemical modifications, making it a versatile molecule for various studies.
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3 |
InChI 键 |
FKSVOPHIZCCPMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)

![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)

![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)

![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)

![1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B12448286.png)
